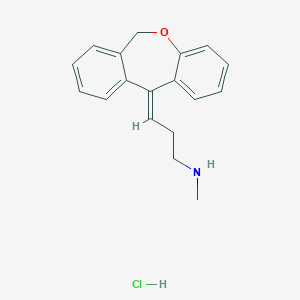

Desmethyldoxepin hydrochloride, (Z)-

Descripción

Genesis as a Major Active Metabolite of Doxepin (B10761459)

Desmethyldoxepin, also known as nordoxepin, is the principal active metabolite of doxepin. wikipedia.orgwikipedia.org It is formed in the liver through N-demethylation, a common metabolic process for tertiary amine TCAs. nih.gov This biotransformation is primarily mediated by the cytochrome P450 enzyme system. drugbank.comwikipedia.org

Detailed research findings indicate that several CYP isoenzymes are involved in this process. The demethylation of doxepin to form desmethyldoxepin is mainly carried out by CYP2C19, with smaller contributions from CYP1A2 and CYP2C9. wikipedia.orgwikipedia.orgpreprints.org This metabolic step is significant as it accounts for a substantial portion of the initial first-pass metabolism of doxepin. drugbank.com The resulting metabolite, desmethyldoxepin, is not only active but also has a longer elimination half-life (approximately 31 hours) compared to its parent compound (approximately 17 hours), which contributes to its sustained presence and activity in the body. wikipedia.orgoup.com

Table 1: Key Enzymes in Doxepin Metabolism

| Metabolic Process | Primary Enzyme(s) | Minor Enzyme(s) | Notes |

|---|---|---|---|

| N-demethylation (Doxepin → Desmethyldoxepin) | CYP2C19 (>50% contribution) | CYP1A2, CYP2C9 | CYP2D6 and CYP3A4 are not significantly involved in this specific pathway. wikipedia.orgwikipedia.org |

| Hydroxylation (of Doxepin and Desmethyldoxepin) | CYP2D6 | - | This subsequent metabolic step is highly stereoselective. wikipedia.orgresearchgate.net |

Significance of (Z)-Isomerism in Doxepin and its Metabolites

The chemical structure of doxepin allows for the existence of geometric isomers, specifically (E) and (Z) stereoisomers. newdrugapprovals.org Pharmaceutical-grade doxepin is typically manufactured as a mixture with a ratio of approximately 85% (E)-isomer and 15% (Z)-isomer. nih.govnih.govnih.govservice.gov.uk Research has established that the (Z)-isomer of both doxepin and its desmethyl metabolite are the more pharmacologically active forms. nih.govnih.gov

A critical finding in the metabolism of doxepin is the stereoselective nature of its biotransformation, which leads to an alteration of the initial isomer ratio. While the plasma concentration of doxepin isomers generally reflects the 85:15 (E:Z) ratio of the administered drug, the plasma ratio of its active metabolite, desmethyldoxepin, shifts significantly towards an approximate 1:1 ratio. wikipedia.orgnih.govnih.gov This results in an apparent enrichment of the more active (Z)-desmethyldoxepin in the plasma. researchgate.net

This shift is primarily due to the stereospecific action of the CYP2D6 enzyme. researchgate.netncats.io CYP2D6 preferentially metabolizes the (E)-isomers of both doxepin and desmethyldoxepin through hydroxylation. researchgate.netncats.io In contrast, the (Z)-isomers are poor substrates for this enzyme. researchgate.net Consequently, (E)-desmethyldoxepin is more rapidly cleared from the body via hydroxylation, while (Z)-desmethyldoxepin, being less susceptible to this metabolic pathway, accumulates. researchgate.netncats.io For this reason, (Z)-desmethyldoxepin is considered a terminal oxidative metabolite. researchgate.netncats.io Some studies also suggest that a small degree of geometric isomerization from (E)-doxepin to (Z)-desmethyldoxepin may occur during the N-demethylation process, further contributing to the observed plasma ratios. nih.gov

Table 2: Isomer Ratios of Doxepin and its Metabolite

| Compound | Isomer Ratio in Administered Drug | Observed Isomer Ratio in Plasma | Primary Reason for Ratio Change |

|---|---|---|---|

| Doxepin | (E):(Z) ≈ 85:15 nih.govnih.gov | (E):(Z) ≈ 85:15 wikipedia.orgnih.gov | Ratio remains relatively stable. |

| Desmethyldoxepin | N/A (Metabolite) | (E):(Z) ≈ 1:1 wikipedia.orgnih.gov | Preferential metabolism and clearance of the (E)-isomer by CYP2D6. researchgate.netncats.io |

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

(3Z)-3-(6H-benzo[c][1]benzoxepin-11-ylidene)-N-methylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO.ClH/c1-19-12-6-10-16-15-8-3-2-7-14(15)13-20-18-11-5-4-9-17(16)18;/h2-5,7-11,19H,6,12-13H2,1H3;1H/b16-10-; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNPPEZGJRSOKRE-HYMQDMCPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC=C1C2=CC=CC=C2COC3=CC=CC=C31.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNCC/C=C\1/C2=CC=CC=C2COC3=CC=CC=C31.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1225-56-5 (Parent) | |

| Record name | N-Desmethyldoxepin hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002887914 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10154462 | |

| Record name | Desmethyldoxepin hydrochloride, (Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10154462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2887-91-4, 124694-02-6 | |

| Record name | N-Desmethyldoxepin hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002887914 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Desmethyldoxepin hydrochloride, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124694026 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Desmethyldoxepin hydrochloride, (Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10154462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 11(6H)-(3-[Methylamino]propylidene)dibenz[b,e]oxepine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DESMETHYLDOXEPIN HYDROCHLORIDE, (Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZII8992NO2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Geometric Isomer Control

Strategies for the Preparation of (Z)-Desmethyldoxepin Hydrochloride

The primary route to obtaining Desmethyldoxepin is through the N-demethylation of Doxepin (B10761459). This process involves removing the N,N-dimethylamino group and replacing it with an N-methylamino group. A common synthetic strategy involves a multi-step process beginning with Doxepin hydrochloride as the starting material. google.com

Table 1: Examples of Reagents in Doxepin Demethylation

| Step | Reagent/Solvent | Base | Purity by HPLC | Overall Yield |

| Acylation | 2,2,2-trichloroethyl chloroformate / Dichloromethane | Triethylamine | 96.4% | 50.3% |

| Acylation | 2,2,2-trichloroethyl chloroformate / Trichloromethane | N,N-diisopropylethylamine | 95.9% | 46.3% |

| Salification | Saturated HCl Isopropanol Solution | N/A | 96.1% | 47.2% |

This table is based on data from a synthesis method patent for desmethyl doxepin hydrochloride. google.com

It is important to note that while chemical synthesis is a primary source, Desmethyldoxepin is also the major active metabolite of Doxepin formed in the body, primarily through the action of cytochrome P450 enzymes like CYP2C19. wikipedia.orgpreprints.org

Commercial Doxepin is typically a mixture of (E) and (Z) isomers, with the (E)-isomer predominating in an approximate 85:15 ratio. wikipedia.orgnewdrugapprovals.org Consequently, the Desmethyldoxepin produced via demethylation is also an isomeric mixture. Achieving a high concentration of the (Z)-isomer necessitates specific enrichment or separation techniques.

Methods for separating the (Z) and (E) isomers of Desmethyldoxepin include:

High-Performance Liquid Chromatography (HPLC): HPLC is a fundamental technique for the analytical and preparative separation of geometric isomers. A method has been developed for the simultaneous quantitative determination of E-doxepin, Z-doxepin, E-desmethyldoxepin, and Z-desmethyldoxepin using an analytical silica (B1680970) column. nih.gov This demonstrates the feasibility of chromatographic separation.

Gas Chromatography-Mass Spectrometry (GC-MS): Analytical methods using GC-MS have also been established to measure the different isomers of doxepin and its metabolites stereoselectively, further confirming the ability to separate these compounds. nih.gov

Selective Crystallization: This technique, while often unpredictable, can potentially be used to isolate a specific isomer if conditions can be found where one isomer crystallizes out of solution while the other remains dissolved. researchgate.net

Capillary Electrophoresis: The separation of (Z)- and (E)-isomers of related dibenz[b,e]oxepin derivatives has been achieved using nonaqueous capillary electrophoresis with calixarenes as additives, suggesting this could be a viable method for Desmethyldoxepin isomers as well. google.com

Enrichment of the (Z)-isomer is a key objective, with some research aiming for isomeric ratios where the Z/E ratio is at least 80/20, and ideally much higher (e.g., 95/5 or 99/1). google.com

Research on Reaction Conditions Influencing E/Z Isomer Ratios

The final ratio of (E) to (Z) isomers in the synthesis of Doxepin and its analogues can be influenced by the reaction conditions, particularly the choice of acid catalyst during the synthesis of the core tricyclic structure. researchgate.netresearchgate.netijper.org While the synthesis of Doxepin itself involves acid catalysis that leads to the formation of both isomers, the (E)-isomer is typically the major component. researchgate.netijper.org

Interestingly, the metabolic conversion of Doxepin to Desmethyldoxepin can lead to an enrichment of the (Z)-isomer. Studies have shown that the in vivo plasma concentration ratio of (Z)/(E)-N-desmethyldoxepin is often greater than that of the administered Doxepin. nih.gov This is attributed to the stereoselective metabolism of the isomers; the (E)-isomers of both Doxepin and Desmethyldoxepin are more rapidly metabolized (specifically via hydroxylation by the enzyme CYP2D6) than their (Z) counterparts. nih.govncats.io The (Z)-N-desmethyldoxepin appears to be a more terminal oxidative metabolite, leading to its relative accumulation. nih.govncats.io

This metabolic insight suggests that controlling the E/Z ratio through synthetic chemical means is critical, as biological processes inherently favor the enrichment of the (Z)-metabolite. Synthetic strategies aiming for exclusive (Z)-selectivity, such as certain nickel-catalyzed reactions developed for other complex molecules, could provide future pathways for the direct synthesis of (Z)-Desmethyldoxepin, minimizing the need for post-synthesis separation. rsc.org

Stereoselective Metabolism and Biotransformation Pathways of Doxepin and Z Desmethyldoxepin

Enzymatic Pathways of N-Demethylation and Hydroxylation

The primary metabolic routes for doxepin (B10761459) in the liver are N-demethylation and hydroxylation, processes governed by the cytochrome P450 (CYP) enzyme system. wikipedia.orgservice.gov.uk These pathways are highly stereoselective, meaning they preferentially act on one isomer over the other.

Role of Cytochrome P450 (CYP) Isoenzymes

Multiple CYP isoenzymes are involved in the metabolism of doxepin, each playing a distinct and stereospecific role. nih.govpreprints.org The two major metabolic transformations are the demethylation of the side chain and the hydroxylation of the tricyclic ring structure. nih.govif-pan.krakow.pl

The hydroxylation of doxepin is exclusively and stereospecifically catalyzed by the cytochrome P450 2D6 (CYP2D6) isoenzyme. nih.govnih.gov This enzymatic process shows a pronounced preference for the E-isomers. nih.govcaldic.com Both (E)-doxepin and its metabolite, (E)-N-desmethyldoxepin, are hydroxylated with high affinity by CYP2D6. nih.govservice.gov.uk In stark contrast, there is no evidence of hydroxylation for the Z-isomers, (Z)-doxepin and (Z)-N-desmethyldoxepin. nih.govcaldic.com This exclusive preference of CYP2D6 for the E-isomers is a critical factor in the differential metabolic fates of the two isomeric forms. ncats.io

N-demethylation is the process by which doxepin is converted to its primary active metabolite, N-desmethyldoxepin (nordoxepin). preprints.orgnih.gov Unlike hydroxylation, this pathway is not catalyzed by CYP2D6. nih.govclinpgx.org Instead, several other CYP isoenzymes contribute to this reaction.

The polymorphic enzyme CYP2C19 is the principal catalyst for the N-demethylation of both (E)- and (Z)-doxepin. preprints.orgnih.govclinpgx.org Studies using human liver microsomes have shown that inhibitors of CYP2C19 significantly reduce the formation of N-desmethyldoxepin from both isomers. nih.gov

CYP1A2 and CYP2C9 also play a role in N-demethylation, although to a lesser extent than CYP2C19. nih.govnih.govclinpgx.org The contribution of CYP3A4 to this pathway is considered minimal, with some research indicating it produces only trace amounts of the N-desmethyl metabolite. nih.govnih.govclinpgx.org

| CYP Isoenzyme | Metabolic Pathway | Isomer Preference | Significance |

|---|---|---|---|

| CYP2D6 | Hydroxylation | Exclusively E-isomers | Major pathway for clearance of E-isomers. nih.govnih.gov |

| CYP2C19 | N-Demethylation | Both E- and Z-isomers | Primary enzyme responsible for forming N-desmethyldoxepin. preprints.orgnih.govclinpgx.org |

| CYP1A2 | N-Demethylation | Both E- and Z-isomers | Minor contributor. nih.govnih.gov |

| CYP2C9 | N-Demethylation | Both E- and Z-isomers | Minor contributor. nih.govnih.gov |

| CYP3A4 | N-Demethylation | Both E- and Z-isomers | Minimal to no substantial contribution. nih.govnih.gov |

Formation of Oxidative and Glucuronidated Metabolites

Beyond primary N-demethylation and hydroxylation, doxepin and its metabolites undergo further biotransformation. pharmgkb.org This includes the formation of other oxidative metabolites such as doxepin N-oxide. nih.govnih.gov Following these initial oxidative steps (Phase I metabolism), the resulting metabolites, particularly the hydroxylated forms, are conjugated with glucuronic acid (Phase II metabolism). drugbank.com This process forms glucuronide conjugates, such as hydroxydoxepin glucuronide and hydroxy-desmethyldoxepin glucuronide, which are more water-soluble and readily excreted from the body, primarily in the urine. pharmgkb.orgdrugbank.com

Differential Metabolic Fates and Stereoselective Conversion of E- and Z-Isomers

The pronounced stereoselectivity of the metabolic enzymes results in significantly different metabolic fates for the E- and Z-isomers of doxepin and N-desmethyldoxepin. nih.govnih.gov The E-isomers are subject to extensive metabolism through two primary pathways: N-demethylation and the highly efficient CYP2D6-mediated hydroxylation. nih.gov Conversely, the Z-isomers have more restricted metabolic options, as they are not substrates for CYP2D6 hydroxylation. nih.govcaldic.com

Phenomenon of In Vivo Enrichment of (Z)-N-Desmethyldoxepin

A key consequence of this differential metabolism is the observed in vivo enrichment of (Z)-N-desmethyldoxepin relative to its E-isomer. nih.govncats.io Although the parent drug is administered as an 85:15 mixture of E:Z isomers, and this ratio tends to remain stable for the parent drug in plasma, the ratio of the N-desmethyl metabolites shifts dramatically. nih.govtandfonline.com In many individuals, the plasma concentrations of (Z)-N-desmethyldoxepin become equal to or even exceed those of (E)-N-desmethyldoxepin. nih.govnih.gov

This apparent "enrichment" is not due to the conversion of the E-isomer to the Z-isomer. nih.gov Instead, it is a direct result of their different rates of elimination. nih.govnih.gov The E-isomers of both doxepin and N-desmethyldoxepin are rapidly cleared from the body via the efficient hydroxylation pathway catalyzed by CYP2D6. nih.govcaldic.com The Z-isomers, lacking this major metabolic route, are cleared much more slowly. nih.govresearchgate.net (Z)-N-desmethyldoxepin, in particular, appears to be a near-terminal oxidative metabolite with limited pathways for further clearance, causing it to accumulate in the plasma over time. nih.govncats.ioresearchgate.net

| Compound | Major Metabolic Pathways | Rate of Metabolism | In Vivo Observation |

|---|---|---|---|

| (E)-Doxepin | N-Demethylation (CYP2C19, etc.), Hydroxylation (CYP2D6) | Rapid | Plasma ratio similar to administered drug (~85%). nih.gov |

| (Z)-Doxepin | N-Demethylation (CYP2C19, etc.) | Slow | Plasma ratio similar to administered drug (~15%). nih.gov |

| (E)-N-Desmethyldoxepin | Hydroxylation (CYP2D6) | Rapid | Rapidly cleared from plasma. nih.gov |

| (Z)-N-Desmethyldoxepin | Limited further metabolism | Very Slow (Terminal Metabolite) nih.govncats.io | Accumulates in plasma, leading to a Z:E ratio near 1:1 or higher. tandfonline.comnih.gov |

Impact of Cytochrome P450 Polymorphisms on Metabolite Disposition Research

The N-demethylation of doxepin to form the active metabolite desmethyldoxepin (nordoxepin) is primarily catalyzed by CYP2C19, with minor contributions from CYP1A2, CYP2C9, and CYP3A4. preprints.orgsmpdb.cawikipedia.orgg-standaard.nl Conversely, the hydroxylation of doxepin and desmethyldoxepin is mainly mediated by CYP2D6. researchgate.netpreprints.orgwikipedia.org This enzymatic pathway shows a strong preference for the (E)-isomers of both the parent drug and its metabolite. nih.govncats.iodrugbank.com The (Z)-isomer of desmethyldoxepin, (Z)-Desmethyldoxepin hydrochloride, appears to be a terminal oxidative metabolite, as it is not readily hydroxylated by CYP2D6. nih.govncats.io This stereoselective metabolism contributes to an observed enrichment of (Z)-N-desmethyldoxepin in the body. nih.govncats.io

Studies in healthy volunteers have demonstrated the profound impact of these genetic polymorphisms. For instance, the oral clearance of (Z)-doxepin is significantly different between individuals with varying CYP2C19 activity. nih.gov Similarly, the disposition of the desmethyldoxepin metabolite is heavily dependent on the CYP2D6 genotype. nih.gov Poor metabolizers of CYP2D6 may experience elevated plasma levels of doxepin and its metabolites, which could alter the therapeutic and adverse effect profiles. nih.govg-standaard.nl

Research into these polymorphisms is critical for understanding the wide inter-individual variability observed in patients treated with doxepin. nih.gov Genotyping for CYP2D6 and CYP2C19 can help predict a patient's metabolic capacity, allowing for more personalized therapeutic strategies to optimize efficacy and minimize risks. youtube.comnih.gov

The Role of CYP2C19 Polymorphisms

Genetic variations in the CYP2C19 gene have a notable effect on the metabolism of the (Z)-isomer of doxepin. nih.gov Individuals classified as poor metabolizers (PMs) of CYP2C19 exhibit a significantly reduced capacity to process this isomer compared to extensive metabolizers (EMs). nih.govg-standaard.nl This leads to measurable differences in the drug's clearance from the body.

Research has quantified this difference, showing a 2.5-fold variation in the oral clearance of (Z)-doxepin between these two groups. nih.gov This altered metabolism in CYP2C19 PMs can lead to higher plasma concentrations of the parent drug, which may influence the balance of serotonergic and noradrenergic effects. youtube.com The Clinical Pharmacogenetics Implementation Consortium (CPIC) has issued guidelines that suggest avoiding tertiary amines like doxepin in individuals who are CYP2C19 ultrarapid or rapid metabolizers due to increased metabolism, and considering dose reductions for poor metabolizers. youtube.com

| CYP2C19 Phenotype | Oral Clearance (L/h) | Fold Difference Compared to PMs |

|---|---|---|

| Poor Metabolizers (PMs) | 73 | 1.0 |

| Extensive Metabolizers (EMs) | 191 | 2.5 |

Data derived from a study on healthy volunteers after a single oral dose. nih.gov

The Role of CYP2D6 Polymorphisms

The genetic polymorphism of CYP2D6 has a major impact on the disposition of doxepin's metabolites, particularly the (E)-isomer of N-desmethyldoxepin. nih.gov CYP2D6 is the primary enzyme responsible for the hydroxylation of the (E)-isomers of both doxepin and N-desmethyldoxepin, showing a distinct stereospecificity. researchgate.netnih.govncats.ionih.gov It does not appear to be involved in the hydroxylation of the (Z)-isomers. nih.govdrugbank.com

This enzymatic preference means that individuals with reduced or absent CYP2D6 function—poor metabolizers (PMs)—process the (E)-isomers much more slowly than extensive metabolizers (EMs). nih.gov Research in healthy volunteers has shown that the area under the curve (AUC) for the active metabolite desmethyldoxepin is significantly higher in PMs of CYP2D6 compared to intermediate (IMs) and extensive metabolizers (EMs). nih.gov Specifically, the median AUC for desmethyldoxepin in PMs was found to be nearly four times higher than in EMs and IMs, indicating substantially higher exposure to the metabolite in individuals with poor CYP2D6 function. nih.gov This suggests that CYP2D6 PMs might be at a higher risk for concentration-dependent effects when treated with standard doses of doxepin. nih.gov

| CYP2D6 Metabolizer Status | Median AUC (nmol·L⁻¹·h⁻¹) |

|---|---|

| Poor Metabolizers (PMs) | 5.28 |

| Intermediate Metabolizers (IMs) | 1.35 |

| Extensive Metabolizers (EMs) | 1.28 |

AUC: Area Under the Curve, representing total drug exposure over time. Data from a study in healthy volunteers. nih.gov

Advanced Analytical Chemistry for Isomeric Resolution and Quantification of Desmethyldoxepin Hydrochloride

Chromatographic Techniques for Separation and Identification of (Z)-Desmethyldoxepin and its Isomers

Chromatography is the cornerstone for separating the complex mixture of Doxepin (B10761459) and its metabolites from biological matrices. Various techniques have been developed to specifically resolve the (Z) and (E) isomers of Desmethyldoxepin, ensuring accurate quantification.

High-Performance Liquid Chromatography (HPLC) Methodologies for Isomer Resolution

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the simultaneous measurement of Doxepin and Desmethyldoxepin isomers. humanjournals.com Both normal-phase and reversed-phase systems have been successfully implemented.

One effective normal-phase method utilized a silica (B1680970) column with a mobile phase of hexane-methanol-nonylamine (95:5:0.3, v/v/v) for the stereoselective and simultaneous measurement of cis and trans-isomers of both Doxepin and Desmethyldoxepin in plasma and urine. humanjournals.com Another approach used a 3-micron analytical silica column (6 x 100 mm) with a mobile phase consisting of 0.025 M phosphate:acetonitrile:n-nonylamine (80:20:1) to achieve accurate measurement of all four isomeric compounds (E-doxepin, Z-doxepin, E-desmethyldoxepin, and Z-desmethyldoxepin).

Reversed-phase HPLC (RP-HPLC) is the most common LC technique for pharmaceutical analysis. humanjournals.com For instance, a Kinetex® 2.6 µm Biphenyl column has been shown to provide separation of Doxepin and Desmethyldoxepin isomers through a combination of pi-pi and polar interactions. phenomenex.com When using methanol as the organic modifier in the mobile phase, this column can achieve complete separation of the (E) and (Z) isomers. phenomenex.com

| Parameter | Method 1 (Normal Phase) | Method 2 (Reversed Phase) |

| Stationary Phase (Column) | Silica Column | Kinetex® 2.6 µm Biphenyl |

| Mobile Phase | Hexane-Methanol-Nonylamine (95:5:0.3, v/v/v) | A: 0.1 % Formic Acid in Water; B: Methanol |

| Detection | UV Detector | MS/MS |

| Application | Simultaneous measurement of cis/trans isomers of Doxepin and Desmethyldoxepin in plasma/urine. humanjournals.com | Separation of (E) and (Z) isomers of Doxepin and Desmethyldoxepin. phenomenex.com |

Gas Chromatography-Mass Spectrometry (GC-MS) for Stereoselective Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) offers a robust method for the stereoselective analysis of Desmethyldoxepin isomers, particularly after chemical derivatization. To facilitate analysis, secondary amines like (Z)- and (E)-Desmethyldoxepin are often derivatized with reagents such as trifluoroacetic anhydride. nih.govmdpi.com This step enhances their volatility and chromatographic properties.

One validated GC-MS method allows for the simultaneous measurement of E- and Z-doxepin and their N-desmethyl metabolites. nih.gov The method involves extraction from alkalinized samples followed by derivatization and analysis using selected ion monitoring (SIM). nih.govmonash.edu This approach is highly sensitive and specific, enabling the resolution of individual Desmethyldoxepin isomers. nih.gov GC-MS has been successfully used for the quantification of Desmethyldoxepin in various biological matrices, including hair and urine. mdpi.comoup.comnih.gov The use of a capillary column, as opposed to a packed column, has been shown to be essential for the separation and simultaneous quantitation of the cis- and trans-isomers of both Doxepin and Desmethyldoxepin. nih.gov

| Parameter | GC-MS Method Details |

| Sample Preparation | Solid-phase or liquid-liquid extraction. monash.eduoup.com |

| Derivatization | Required for secondary amines (Desmethyldoxepin isomers) using agents like trifluoroacetic anhydride. nih.govmdpi.com |

| Column Type | Capillary columns are necessary for isomer separation. nih.gov |

| Detection | Mass Spectrometry (MS), often in Selected Ion Monitoring (SIM) mode for enhanced sensitivity. monash.edu |

| Application | Stereoselective measurement of E- and Z-Desmethyldoxepin in microsomal incubation mixtures, plasma, and hair. nih.govmonash.edunih.gov |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is considered a gold standard for therapeutic drug monitoring due to its high sensitivity and selectivity. phenomenex.com This powerful hyphenated technique combines the separation capabilities of HPLC with the detection power of tandem mass spectrometry. humanjournals.com It has been extensively applied to the simultaneous determination of Doxepin and Desmethyldoxepin in plasma. researchgate.netnih.gov

In a typical LC-MS/MS assay, after extraction from the biological matrix, the analytes are separated on a reversed-phase column (e.g., C18 or C8) and detected by a triple quadrupole mass spectrometer. researchgate.netnih.gov Detection is performed in the multiple reaction monitoring (MRM) mode, which provides exceptional specificity by monitoring a specific precursor-to-product ion transition. For Desmethyldoxepin, a common transition monitored is the protonated molecular ion at m/z 266.2 fragmenting to a product ion at m/z 107.1. nih.gov The high sensitivity of this method allows for very low limits of quantification, often in the sub-ng/mL range, making it ideal for pharmacokinetic studies. researchgate.netnih.gov

| Parameter | LC-MS/MS Method Example |

| Chromatography | Reversed-phase HPLC (e.g., Phenomenex Luna C18 column). nih.gov |

| Mobile Phase | Methanol-water-formic acid (600:400:0.5, v/v). nih.gov |

| Ionization | Electrospray Ionization (ESI) or TurbolonSpray. researchgate.netnih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM). nih.gov |

| Precursor Ion (m/z) | 266.2 for Desmethyldoxepin. nih.gov |

| Product Ion (m/z) | 107.1 for Desmethyldoxepin. nih.gov |

| Lower Limit of Quantification | As low as 0.178 ng/mL in plasma. nih.gov |

Spectroscopic and Other Characterization Techniques (e.g., NMR, UV-Vis, Fluorescence)

While chromatography is essential for separation, spectroscopic techniques are vital for the structural elucidation and characterization of (Z)-Desmethyldoxepin hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a powerful tool for confirming the geometric configuration of isomers. By analyzing the chemical shifts and coupling constants in ¹H and ¹³C NMR spectra, the relative positions of substituents around the exocyclic double bond can be determined, unequivocally identifying the (Z)-isomer.

UV-Vis Spectroscopy : Ultraviolet-Visible (UV-Vis) spectroscopy is commonly used as a detection method in HPLC. humanjournals.com Tricyclic compounds like Desmethyldoxepin exhibit characteristic UV absorption maxima that allow for their quantification. The absorption spectrum typically shows two prominent bands, one in the UVB region (~250 nm) and another in the UVA region (~340 nm), which arise from π → π* transitions within the aromatic system. mdpi.com

Fluorescence Spectroscopy : Fluorescence detection can offer higher sensitivity and selectivity than UV-Vis for certain compounds. After excitation at a specific wavelength, the fluorescence emission is measured. For Doxepin hydrochloride, ion-pair complexes have been shown to fluoresce at 560 nm after excitation at 490 nm, a principle that can be extended to its desmethyl metabolite. humanjournals.com

Development and Validation of Analytical Methodologies for Research Applications

The development of a reliable analytical method for (Z)-Desmethyldoxepin hydrochloride requires rigorous validation to ensure it is suitable for its intended purpose. europa.eu Validation is performed according to guidelines from regulatory bodies like the International Council for Harmonisation (ICH). humanjournals.com Key validation parameters include specificity, linearity, accuracy, precision, robustness, and the limits of detection (LOD) and quantification (LOQ). europa.eu

Specificity : The ability to unequivocally assess the analyte in the presence of other components, such as its (E)-isomer, the parent drug Doxepin, and endogenous matrix components. europa.eu

Linearity : The method must demonstrate a linear relationship between the instrument response and the concentration of the analyte over a defined range. oup.com For GC-MS and LC-MS/MS methods for Desmethyldoxepin, excellent linearity is often achieved with correlation coefficients (R²) of ≥0.99. nih.govmonash.edu

Accuracy and Precision : Accuracy refers to the closeness of the measured value to the true value, while precision measures the agreement between replicate measurements. europa.eu For bioanalytical methods, intra- and inter-assay imprecision are typically required to be within ±15% (or ±20% at the LOQ). nih.govnih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ) : The LOD is the lowest concentration of analyte that can be detected, while the LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision. humanjournals.com For Desmethyldoxepin, highly sensitive LC-MS/MS methods have achieved LOQs as low as 0.178 ng/mL. nih.gov

Robustness : The method's ability to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, flow rate) provides an indication of its reliability during routine use. europa.eu

| Validation Parameter | Typical Acceptance Criteria | Example Finding for Desmethyldoxepin |

| Linearity (R²) | ≥ 0.99 | ≥0.999 for GC-MS method. monash.edu |

| Accuracy (% Bias) | Within ±15% | Lower than 15% for UPLC-MS/MS method. nih.gov |

| Precision (% RSD/CV) | ≤ 15% (≤ 20% at LOQ) | Intra- and inter-assay imprecision <15%. nih.gov |

| Limit of Quantification (LOQ) | Must be adequate for intended application | 0.178 ng/mL in plasma by LC-MS/MS. nih.gov |

| Recovery | Consistent and reproducible | Mean recovery of 75% from plasma. nih.gov |

Pharmacological and Biochemical Characterization of Z Desmethyldoxepin: in Vitro and Preclinical Perspectives

Differential Pharmacological Activities of Geometric Isomers: Insights from In Vitro Studies

Desmethyldoxepin, the primary active metabolite of the tricyclic antidepressant doxepin (B10761459), exists as two geometric isomers: (Z)-desmethyldoxepin and (E)-desmethyldoxepin. drugbank.com In vitro studies have revealed distinct pharmacological profiles for these isomers, particularly in their sedative properties and their ability to inhibit the reuptake of key neurotransmitters.

A defining characteristic of desmethyldoxepin's pharmacological profile is its potent and selective inhibition of norepinephrine (B1679862) reuptake. drugbank.com Compared to its parent compound, doxepin, desmethyldoxepin is a much more potent inhibitor of the norepinephrine transporter (NET). drugbank.com Conversely, it is a less potent inhibitor of the serotonin (B10506) transporter (SERT), leading to a pharmacological profile that is more selective for norepinephrine. drugbank.com This shift in selectivity is a common feature among the demethylated metabolites of tertiary amine tricyclic antidepressants. drugbank.com The differential activity of the geometric isomers of the parent compound, doxepin, shows that the (E)-isomer is more selective for norepinephrine reuptake inhibition, while the (Z)-isomer is more active in inhibiting serotonin reuptake. nih.gov However, for desmethyldoxepin, the focus remains on its pronounced norepinephrine reuptake inhibition. drugbank.com

| Compound | Norepinephrine Reuptake Inhibition | Serotonin Reuptake Inhibition |

|---|---|---|

| Doxepin | Potent | Potent |

| Desmethyldoxepin | Much More Potent | Less Potent |

In Vitro Receptor Binding and Modulatory Activities

Desmethyldoxepin, like its parent compound, is a potent antagonist of histamine (B1213489) receptors. Its high affinity for the histamine H1 receptor is a key contributor to its sedative properties. nih.gov The (Z)-isomer of the parent compound, doxepin, has a reported affinity for the H1 receptor that is over five times higher than that of the (E)-isomer. nih.gov This pronounced H1 receptor blockade is a hallmark of doxepin's pharmacology, particularly at lower doses where it functions primarily as a hypnotic. ubc.ca Doxepin also exhibits antagonism at H2 receptors. preprints.org

In addition to its effects on histamine receptors, desmethyldoxepin also interacts with adrenergic and muscarinic cholinergic receptors, although generally with lower potency than its parent compound. drugbank.com Doxepin is known to be an antagonist of alpha-1 adrenergic receptors and muscarinic acetylcholine (B1216132) receptors. nih.gov These interactions are responsible for some of the characteristic side effects of tricyclic antidepressants. The demethylated metabolites of tertiary amine TCAs, such as desmethyldoxepin, are typically less potent in their antiadrenergic and anticholinergic activities compared to the parent compounds. drugbank.com

| Receptor | Doxepin Affinity | Desmethyldoxepin Affinity | Associated Effect |

|---|---|---|---|

| Histamine H1 | Very High | High (less than doxepin) | Sedation |

| Alpha-1 Adrenergic | High | Lower | Antiadrenergic effects |

| Muscarinic Cholinergic | High | Lower | Anticholinergic effects |

Preclinical Studies on Central Nervous System Effects (e.g., locomotor activity in animal models)

Preclinical studies in animal models have provided insights into the central nervous system effects of desmethyldoxepin. In mice, desmethyldoxepin has been shown to be more active than doxepin in inhibiting spontaneous locomotor activity. nih.gov This finding suggests a more potent CNS depressant effect. The sedative properties of doxepin are dose-dependent, with higher doses leading to CNS depression, ataxia, and reduced motor activity. nih.gov The greater potency of desmethyldoxepin in reducing locomotor activity aligns with its profile as a potent norepinephrine reuptake inhibitor, as acute and chronic inactivation of the norepinephrine transporter has been shown to decrease spontaneous locomotor activity in mice. nih.gov

Structure Activity Relationship Sar and Computational Modeling of Desmethyldoxepin Isomers

Correlating Geometric Isomerism with Differential Biological Activities and Metabolic Disposition

The biological activity and metabolic profile of desmethyldoxepin are significantly influenced by its geometric isomerism. Desmethyldoxepin exists as two geometric isomers: (Z)-desmethyldoxepin (cis) and (E)-desmethyldoxepin (trans). These isomers, while chemically similar, have different spatial arrangements of atoms, which leads to distinct pharmacological and pharmacokinetic properties. muni.czsolubilityofthings.com

Doxepin (B10761459), the parent compound of desmethyldoxepin, is typically administered as a mixture containing approximately 15% of the Z-isomer and 85% of the E-isomer. nih.govnih.gov Following administration, doxepin is metabolized, primarily through demethylation by cytochrome P450 enzymes (notably CYP2C19), to form the active metabolite desmethyldoxepin. clinpgx.org Interestingly, despite the E-isomer's predominance in the parent drug formulation, the plasma concentrations of the (Z)- and (E)-desmethyldoxepin isomers are often found in a ratio closer to 1:1. nih.govclinpgx.org

This discrepancy is attributed to stereoselective metabolism. Research indicates that the (E)-isomer of N-desmethyldoxepin is metabolized more rapidly than the (Z)-isomer. nih.gov Furthermore, studies have shown that geometric isomerization can occur during the N-demethylation of doxepin, where a significant amount of (Z)-N-desmethyldoxepin can be formed from the E-doxepin isomer. nih.gov This biotransformation process helps explain why the plasma ratio of the desmethyldoxepin isomers is often higher than that of the administered doxepin isomers. nih.gov

The two isomers also exhibit different biological activities. The (Z)-isomer is associated with greater sedative activity, which is consistent with its higher affinity for the histamine (B1213489) H1 receptor. clinpgx.orgdroracle.ai In contrast, the (E)-isomer is reported to be more active as a serotonin (B10506) reuptake inhibitor. clinpgx.org This differentiation in activity underscores the importance of stereochemistry in the therapeutic effects of the compound. Because the activity of the isomers differs and their proportions can vary among individuals, it is crucial to determine the levels of both the (Z)- and (E)-isomers of doxepin and desmethyldoxepin in clinical studies. nih.gov

| Property | (Z)-Desmethyldoxepin | (E)-Desmethyldoxepin |

|---|---|---|

| Primary Associated Activity | Sedative clinpgx.org | Serotonin Reuptake Inhibition clinpgx.org |

| Metabolic Rate | Slower nih.gov | Faster nih.gov |

| Typical Plasma Ratio (Z:E) | Approximately 1:1 nih.govclinpgx.org | |

| Precursor Doxepin Ratio (Z:E) | Approximately 15:85 nih.govnih.gov |

Molecular Modeling and Docking Studies for Ligand-Receptor Interactions (e.g., Histamine H1 Receptor)

Molecular modeling and docking studies have provided significant insights into the stereoselective interactions between desmethyldoxepin isomers and their biological targets, particularly the histamine H1 receptor (H1R), which is a G protein-coupled receptor (GPCR). nih.gov Doxepin and its metabolite, desmethyldoxepin, are potent H1R antagonists, and this action is central to their sedative effects. nih.govsmpdb.ca

The crystal structure of the human H1R in complex with doxepin reveals that the ligand binds deep within a pocket formed by the transmembrane helices. nih.gov The interaction is primarily with hydrophobic residues, but a key interaction occurs with the highly conserved Trp4286.48 residue, which is crucial for GPCR activation. nih.gov

Computational studies have been employed to understand the higher affinity of the (Z)-isomer for the H1R compared to the (E)-isomer. droracle.ai These models show that the binding pocket's chemical environment, specifically the hydroxyl group of the amino acid Thr1123.37, is slightly more favorable for the (Z)-isomer. droracle.ai This subtle difference in interaction leads to a significant difference in binding affinity, with the (Z)-isomer of doxepin demonstrating a 5.2-fold higher affinity for the H1R than the E-isomer. droracle.ai Molecular docking, a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other, can be used to investigate these ligand-receptor interactions and helps in the rational design of new, more selective H1-antihistamines. nih.govmdpi.com

| Parameter | Finding | Reference |

|---|---|---|

| Target Receptor | Histamine H1 Receptor (H1R) | nih.gov |

| Key Interacting Residue | Trp4286.48 | nih.gov |

| Residue Favoring (Z)-Isomer | Thr1123.37 | droracle.ai |

| Relative Affinity | (Z)-isomer has a 5.2-fold higher affinity than the (E)-isomer. | droracle.ai |

Predictive (Quantitative) Structure-Activity Relationship ((Q)SAR) in Chemical Purity Assessment

(Quantitative) Structure-Activity Relationship ((Q)SAR) models are computational tools that correlate the chemical structure of a compound with its biological activity or other properties. nih.govmdpi.com While often used to predict toxicity or therapeutic efficacy, (Q)SAR principles can also be conceptually applied to the assessment of chemical purity. nih.govnih.gov

In the context of (Z)-desmethyldoxepin hydrochloride, a QSAR model could be developed to predict specific physicochemical or analytical properties that are sensitive to the presence of impurities. For instance, a model could be trained on a dataset of known related substances and impurities to predict properties such as chromatographic retention times, spectroscopic characteristics (e.g., UV-Vis or mass spectra), or electrophoretic mobility.

The development of such a model involves several key steps:

Data Compilation: A comprehensive dataset of (Z)-desmethyldoxepin and its known process-related impurities and degradation products is assembled.

Descriptor Calculation: For each molecule in the dataset, a set of numerical descriptors representing its constitutional, topological, geometric, and electronic properties is calculated.

Model Building: Using statistical or machine learning algorithms, a mathematical relationship is established between the calculated descriptors (the structure) and the experimental property (e.g., retention time).

Validation: The model's predictive power is rigorously tested using both internal and external validation techniques to ensure its robustness and reliability. researchgate.net

Once validated, this (Q)SAR model could serve as a powerful in silico tool in purity assessment. By analyzing a new batch of (Z)-desmethyldoxepin hydrochloride, its analytical profile can be compared against the model's predictions. Significant deviations between the predicted and observed properties could signal the presence of unexpected or novel impurities, prompting further investigation. This predictive approach can complement traditional analytical methods, providing a more comprehensive purity profile and enhancing quality control.

| Step | Description | Objective |

|---|---|---|

| 1. Data Collection | Compile structures and analytical data (e.g., HPLC retention times) for the main compound and known impurities. | Create a training dataset for the model. |

| 2. Descriptor Generation | Calculate molecular descriptors (e.g., molecular weight, logP, polar surface area) for all compounds. | Numerically represent the chemical structures. |

| 3. Model Development | Apply regression algorithms to correlate descriptors with the analytical property. | Establish a predictive mathematical equation. |

| 4. Rigorous Validation | Test the model's accuracy and predictive power on compounds not used in its development. | Ensure the model is robust and reliable for future predictions. researchgate.net |

| 5. Application | Predict the analytical property for a new sample and compare with experimental results. | Identify potential deviations indicating unknown impurities. |

Chemical Stability and Impurity Profile Research of Desmethyldoxepin Hydrochloride

Investigation of Chemical Degradation Pathways

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance by subjecting it to stress conditions more severe than accelerated stability testing. nih.govveeprho.com These studies help to identify likely degradation products, establish degradation pathways, and develop stability-indicating analytical methods. nih.govpharmtech.com For tricyclic antidepressants like Doxepin (B10761459) and its metabolites, common degradation pathways investigated include hydrolysis, oxidation, photolysis, and thermal degradation. researchgate.netnih.gov

Research on the parent compound, Doxepin Hydrochloride, provides insight into the potential degradation behavior of Desmethyldoxepin. Forced degradation studies on Doxepin have shown notable degradation under oxidative and acidic conditions. researchgate.net For instance, stress testing with hydrogen peroxide (H₂O₂) and azobisisobutyronitrile (AIBN) resulted in the formation of degradants, indicating that the molecule is susceptible to oxidation. usp.org The primary degradation products identified in these studies often involve oxidation of the dibenz[b,e]oxepin ring system or the side chain. usp.org

Photodegradation is another significant pathway for tricyclic compounds. researchgate.net Exposure to UV light can lead to E/Z isomerization of the double bond in the central seven-membered ring, a characteristic feature of Doxepin and its analogues. nih.gov While specific studies detailing the complete degradation pathways for (Z)-Desmethyldoxepin hydrochloride are not extensively published, the behavior of the parent compound suggests that hydrolysis under strong acidic or basic conditions, oxidation, and photodegradation are the most probable routes of chemical breakdown. nih.govresearchgate.net

Identification and Characterization of Chemical Impurities

The purity of an active pharmaceutical ingredient is a critical quality attribute. Impurities can arise from the manufacturing process, degradation of the drug substance, or interaction with packaging materials. For Desmethyldoxepin, which is itself the primary metabolite and a known impurity of Doxepin, the impurity profile is of significant interest. caymanchem.comsynzeal.com

Several related substances have been identified and characterized in relation to Doxepin and, by extension, Desmethyldoxepin. These include compounds formed through oxidation, demethylation, or other structural modifications.

| Impurity Name | Chemical Name | Molecular Formula | Molecular Weight ( g/mol ) |

| Doxepin N-Oxide | 3-(dibenzo[b,e]oxepin-11(6H)-ylidene)-N,N-dimethylpropan-1-amine N-oxide | C₁₉H₂₁NO₂ | 295.38 |

| Doxepinone (Doxepin Related Compound A) | Dibenzo[b,e]oxepin-11(6H)-one | C₁₄H₁₀O₂ | 210.23 |

| Doxepinol (Doxepin Related Compound B) | (11RS)-11-[3-(dimethylamino)propyl]-6,11-dihydrodibenzo[b,e]oxepin-11-ol | C₁₉H₂₃NO₂ | 297.39 |

| (E)-Desmethyldoxepin (Doxepin Impurity C) | (E)-3-(Dibenzo[b,e]oxepin-11(6H)-ylidene)-N-methylpropan-1-amine | C₁₈H₁₉NO | 265.35 |

The (E)-isomer of Desmethyldoxepin is a significant process-related impurity and degradant. synzeal.com Analytical methods, such as high-performance liquid chromatography (HPLC), are crucial for separating and quantifying the (Z) and (E) isomers of both Doxepin and Desmethyldoxepin to ensure the correct isomeric ratio and control of impurities. nih.gov

Nitrosamine impurities in pharmaceuticals are a subject of intense regulatory scrutiny due to their classification as probable human carcinogens. medicinesforeurope.com For secondary amines like Desmethyldoxepin, there is a potential risk of forming a nitrosamine impurity, specifically a Nitrosamine Drug-Substance Related Impurity (NDSRI).

The specific nitrosamine impurity associated with Desmethyldoxepin is N-Nitroso N-Desmethyl Doxepin, also known as N-Nitroso Nordoxepin. synzeal.comchemicea.com Its chemical name is (Z)-N-(3-(dibenzo[b,e]oxepin-11(6H)-ylidene)propyl)-N-methylnitrous amide. chemicea.com

Formation Mechanism:

The formation of N-nitrosamines typically occurs from the reaction of a secondary or tertiary amine with a nitrosating agent. These agents are often derived from nitrite salts (like sodium nitrite) under acidic conditions, which form nitrous acid (HNO₂).

The chemical reaction for the formation of N-Nitroso N-Desmethyl Doxepin from (Z)-Desmethyldoxepin can be summarized as follows:

Formation of the Nitrosating Agent: In the presence of an acid (H⁺), a nitrite source (NO₂⁻) forms nitrous acid (HNO₂).

Protonation and Dehydration: The nitrous acid is protonated and subsequently loses a water molecule to form the highly reactive nitrosonium ion (NO⁺).

Nucleophilic Attack: The secondary amine group in (Z)-Desmethyldoxepin acts as a nucleophile and attacks the electrophilic nitrosonium ion.

Deprotonation: A final deprotonation step yields the stable N-nitrosamine, N-Nitroso N-Desmethyl Doxepin.

This reaction is a significant concern during the synthesis or formulation of drug products containing secondary amine moieties, especially if residual nitrites are present from starting materials or excipients, or are introduced via contaminated reagents or solvents. Regulatory bodies have established strict acceptable intake (AI) limits for such impurities. medicinesforeurope.com The presence of both (E) and (Z) isomers of the parent drug can potentially lead to the formation of corresponding (E) and (Z) isomers of the nitrosamine impurity, which may need to be monitored and controlled. usp.org

Q & A

Q. What validated analytical methods are recommended for quantifying the (Z)-isomer of desmethyldoxepin hydrochloride in mixed-isomer samples?

-

Methodology : High-performance liquid chromatography (HPLC) with UV detection is the gold standard. Use a reverse-phase C18 column and a mobile phase optimized for isomer separation. Calculate the (Z)-isomer percentage using the formula:

where and are peak responses for the (Z)-isomer in the assay and standard preparations, respectively, and , , and represent standard weight, total sample weight, and purity of the standard .

Q. What safety protocols are critical when handling desmethyldoxepin hydrochloride in laboratory settings?

- Methodology : Adhere to OSHA HCS guidelines:

- Use nitrile gloves and lab coats to prevent skin contact.

- Work in a fume hood to avoid inhalation.

- Store waste in sealed containers labeled for hazardous organic compounds.

- In case of accidental exposure, rinse affected areas immediately and seek medical evaluation within 48 hours due to delayed toxicity symptoms .

Q. How should desmethyldoxepin hydrochloride be stored to maintain stability?

- Methodology : Store at -20°C in amber vials to prevent photodegradation. Avoid exposure to strong oxidizing agents and direct sunlight. Monitor for decomposition products (e.g., CO, NOx) using gas chromatography if prolonged storage is required .

Advanced Research Questions

Q. What experimental design optimizes the separation of (Z)- and (E)-isomers during synthesis or purification?

- Methodology : Employ chiral chromatography with a polysaccharide-based column (e.g., Chiralpak IA). Optimize mobile phase composition (e.g., hexane:isopropanol with 0.1% trifluoroacetic acid) to achieve a resolution (R) ≥1.5. Validate using USP reference standards for doxepin-related compounds A and B .

Q. How can researchers resolve contradictions in pharmacokinetic data for desmethyldoxepin hydrochloride metabolites?

- Methodology : Conduct in vitro hepatic microsomal assays to assess interspecies metabolic variability. Use deuterated internal standards (e.g., desmethyldoxepin-D3 hydrochloride) in LC-MS/MS analyses to improve quantification accuracy. Account for factors like CYP450 enzyme polymorphisms and drug-drug interactions .

Q. What strategies mitigate instability of the (Z)-isomer under physiological pH conditions during in vitro studies?

- Methodology : Prepare buffered solutions (pH 4–6) to minimize isomerization. Monitor isomer ratios using real-time HPLC-UV at 254 nm. For long-term stability, lyophilize samples and store under inert gas (e.g., argon) .

Q. How do researchers validate the biological activity of desmethyldoxepin hydrochloride metabolites in receptor-binding assays?

- Methodology : Use competitive radioligand binding assays (e.g., H3-histamine or serotonin receptors). Compare IC50 values of the parent drug and metabolites, normalizing data to reference agonists/antagonists. Include negative controls (e.g., vehicle-only) to rule out non-specific binding .

Methodological Notes

- Reference Standards : Always use USP-certified desmethyldoxepin hydrochloride RS for quantitative assays. Cross-validate with in-house synthesized standards via NMR and HRMS .

- Data Interpretation : For conflicting pharmacokinetic half-life reports (e.g., 8–24 hours vs. 33–80 hours for metabolites), consider population pharmacokinetic modeling to account for covariates like renal function and genetic polymorphisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.